molecular formula C11H12N2O2 B8635055 2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide

2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide

Cat. No. B8635055
M. Wt: 204.22 g/mol
InChI Key: MYAYQUDTDUNLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-cyano-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C11H12N2O2/c12-7-5-11(15)13-8-6-9-1-3-10(14)4-2-9/h1-4,14H,5-6,8H2,(H,13,15)

InChI Key

MYAYQUDTDUNLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.28 g (9.33 mmol) of tyramine is added to a solution containing 1.00 g (8.84 mmol) of ethyl cyanoacetate in 13 mL of dimethylformamide under an inert atmosphere. The mixture is stirred at 110° C. for 4 hours, then at room temperature for 12 h. The reaction medium is then diluted in 100 mL of ethyl acetate and washed with 50 mL of an aqueous acid solution at pH=3. The aqueous phase is again extracted with 50 mL of ethyl acetate. The organic phases are combined, dried over magnesium sulphate, filtered and the solvent is evaporated under reduced pressure. The resulting viscous brown solid is then dissolved several times in toluene and the toluene azeotrope/DMF is evaporated. Finally, the solid is washed with dichloromethane and ether. The product is isolated in the form of a pale brown solid with a yield of 65%.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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